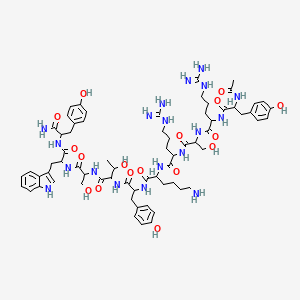
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide suggests it may have unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.
Scientific Research Applications
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including signal transduction and enzyme activity. The exact mechanism depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Tyr-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Lys-DL-Tyr-DL-Pro-DL-Ser-DL-Asp-DL-Trp-DL-Glu-DL-Asp-DL-Tyr-OH: A similar peptide with a different sequence, used for studying peptide interactions and modifications.
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2: Another synthetic peptide with distinct applications in reproductive medicine.
Uniqueness
Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C68H95N19O17 |
|---|---|
Molecular Weight |
1450.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76) |
InChI Key |
CGPSWQBETUSORI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















